molecular formula C7H10N2O2 B13060363 2-(1H-imidazol-4-yl)butanoicacid

2-(1H-imidazol-4-yl)butanoicacid

Cat. No.: B13060363
M. Wt: 154.17 g/mol
InChI Key: CALUCVGXLIRBGR-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms Imidazole derivatives are known for their wide range of biological activities and are found in many natural products, including histidine and histamine

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with various biological pathways, modulating processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

    Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.

    Imidazole: The parent compound of the imidazole family, used in various chemical and biological applications.

Uniqueness

2-(1H-imidazol-4-yl)butanoic acid is unique due to its specific structure, which combines the imidazole ring with a butanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-3-8-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

CALUCVGXLIRBGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CN1)C(=O)O

Origin of Product

United States

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